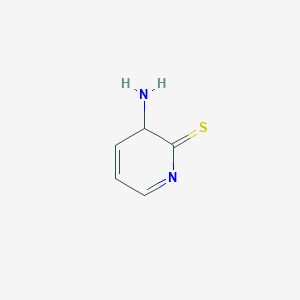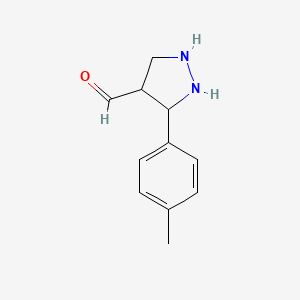![molecular formula C23H32N6O4S B12360651 2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12360651.png)
2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-etoxi-5-(2,2,3,3-tetradeuterio-4-etilpiperazin-1-il)sulfonilfenil]-5-metil-7-propil-3H-imidazo[5,1-f][1,2,4]triazin-4-ona es un compuesto orgánico complejo conocido por su estructura química única y posibles aplicaciones en diversos campos científicos. Este compuesto se caracteriza por la presencia de múltiples grupos funcionales, que incluyen un grupo etoxi, un grupo sulfonil y un anillo de piperazina con átomos de deuterio. Su fórmula molecular es C23H24D8N6O5S, y tiene un peso molecular de 512.65 g/mol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[2-etoxi-5-(2,2,3,3-tetradeuterio-4-etilpiperazin-1-il)sulfonilfenil]-5-metil-7-propil-3H-imidazo[5,1-f][1,2,4]triazin-4-ona implica múltiples pasos, comenzando con materiales de partida fácilmente disponiblesLas condiciones de reacción normalmente implican el uso de bases fuertes, como el hidruro de sodio, y disolventes como la dimetilformamida (DMF) para facilitar las reacciones .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a una escala mayor. El proceso requeriría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye el control preciso de la temperatura, la presión y el tiempo de reacción, así como el uso de técnicas avanzadas de purificación como la cromatografía y la cristalización .
Análisis De Reacciones Químicas
Tipos de reacciones
2-[2-etoxi-5-(2,2,3,3-tetradeuterio-4-etilpiperazin-1-il)sulfonilfenil]-5-metil-7-propil-3H-imidazo[5,1-f][1,2,4]triazin-4-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en los grupos etoxi y sulfonil.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Disolventes: Dimetilformamida (DMF), diclorometano (DCM), etanol.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
2-[2-etoxi-5-(2,2,3,3-tetradeuterio-4-etilpiperazin-1-il)sulfonilfenil]-5-metil-7-propil-3H-imidazo[5,1-f][1,2,4]triazin-4-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como patrón de referencia en la química analítica.
Biología: Se ha investigado por sus posibles actividades biológicas, como la inhibición enzimática y la unión a receptores.
Medicina: Se ha explorado por sus posibles efectos terapéuticos, que incluyen propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en diversos procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-[2-etoxi-5-(2,2,3,3-tetradeuterio-4-etilpiperazin-1-il)sulfonilfenil]-5-metil-7-propil-3H-imidazo[5,1-f][1,2,4]triazin-4-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar uniéndose a enzimas o receptores, modulando así su actividad. La presencia de átomos de deuterio puede influir en la estabilidad metabólica y la farmacocinética del compuesto, lo que podría mejorar sus efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares
Vardenafilo: Un inhibidor de la fosfodiesterasa tipo 5 (PDE5) utilizado para tratar la disfunción eréctil.
Sildenafilo: Otro inhibidor de la PDE5 con aplicaciones terapéuticas similares.
Tadalafilo: Un inhibidor de la PDE5 de acción más prolongada utilizado para propósitos similares.
Singularidad
2-[2-etoxi-5-(2,2,3,3-tetradeuterio-4-etilpiperazin-1-il)sulfonilfenil]-5-metil-7-propil-3H-imidazo[5,1-f][1,2,4]triazin-4-ona es único debido a la presencia de átomos de deuterio, que pueden mejorar su estabilidad metabólica y reducir la tasa de degradación metabólica. Esto puede resultar en propiedades farmacocinéticas mejoradas y una posible mayor eficacia terapéutica en comparación con sus contrapartes no deuteradas .
Propiedades
Fórmula molecular |
C23H32N6O4S |
|---|---|
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30)/i11D2,13D2 |
Clave InChI |
SECKRCOLJRRGGV-IWFQOFTGSA-N |
SMILES isomérico |
[2H]C1(C(N(CCN1CC)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC)([2H])[2H])[2H] |
SMILES canónico |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12360586.png)
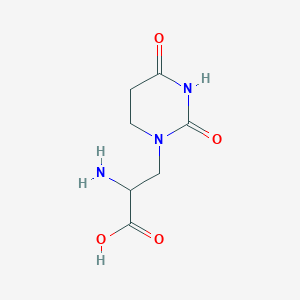

![9aH-imidazo[1,5-a]quinoxalin-4-one](/img/structure/B12360595.png)



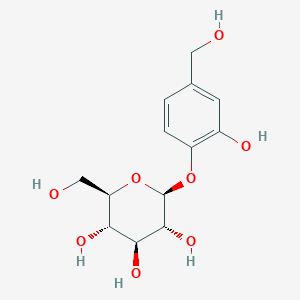
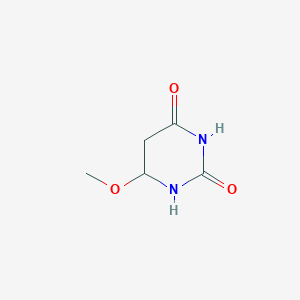
![2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamide](/img/structure/B12360623.png)
![2-[3-[5-[(R)-(1,3-dimethylazetidin-3-yl)-hydroxy-(4-propan-2-ylphenyl)methyl]pyridin-3-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B12360635.png)
